Diumide-K is a pharmaceutical compound primarily recognized as a combination of furosemide and potassium. Furosemide is a loop diuretic that is widely used in clinical settings to manage conditions such as hypertension and edema associated with congestive heart failure, liver cirrhosis, and renal disease. The potassium component is included to mitigate the potassium-depleting effects of furosemide, thereby maintaining electrolyte balance in patients undergoing treatment.
Furosemide, the active ingredient in Diumide-K, is synthesized from 4,6-dichlorobenzoic acid-3-sulfonyl chloride through a multi-step process involving the addition of ammonia and 6-furfurylamine. This synthesis occurs in various countries including Brazil, Bulgaria, China, Hungary, Israel, Italy, Poland, Switzerland, and the United States . The compound is commercially available under several brand names, including Lasix and Frusemide.
Diumide-K falls under the category of diuretics and is classified specifically as a loop diuretic. Loop diuretics are known for their ability to inhibit sodium reabsorption in the ascending limb of the loop of Henle in the kidneys, leading to increased urine output.
The synthesis of furosemide involves several key steps:
The reaction conditions typically involve controlled temperatures and pH levels to optimize yield and minimize byproducts. High-performance liquid chromatography (HPLC) is often utilized for both monitoring the reaction progress and assessing the purity of the final product.
Furosemide has a complex molecular structure characterized by its unique functional groups:
The structure features a furan ring attached to an amino group, which is critical for its biological activity .
The molecular structure can be represented using various chemical notation systems:
Furosemide undergoes various chemical reactions that are significant for its pharmacological action:
The pharmacokinetics of furosemide reveal that approximately 50% of administered doses are excreted unchanged in urine, while the remaining undergo biotransformation into glucuronides .
Furosemide acts primarily by inhibiting the Na⁺-K⁺-2Cl⁻ co-transporter in the thick ascending limb of the loop of Henle. This inhibition leads to:
The onset of action occurs within 30 minutes when administered intravenously and within one hour when taken orally. The duration of action can last up to six hours depending on the dosage and route of administration .
Diumide-K is primarily used in clinical settings for:
Additionally, research continues into its potential applications in treating other conditions related to fluid imbalance .
The conceptual foundation for loop diuretic-potassium combinations emerged from mid-20th century observations of electrolyte imbalances in cardiovascular therapy. Early clinical studies of furosemide (introduced 1962) revealed its potent inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of Henle, causing significant urinary excretion of sodium (5–25% of filtered load), chloride, and potassium. This hypokalemic effect posed serious risks for cardiac arrhythmias, particularly in patients with congestive heart failure or hypertension receiving digitalis therapy [1] [4]. By the 1970s, fixed-dose combinations like Diumide-K (furosemide + potassium chloride) addressed this iatrogenic complication through complementary pharmacology: furosemide promoted natriuresis while potassium salts counteracted renal potassium wasting. This approach mitigated hypokalemia-related hospitalizations and supported long-term diuretic use in chronic conditions. The therapeutic rationale centered on maintaining electrolyte homeostasis without compromising diuretic efficacy, establishing a paradigm for future cardiorenal combination therapies [4] [6].
Table 1: Composition of Diumide-K
Component | Chemical Role | Therapeutic Function | Typical Ratio to Furosemide |
---|---|---|---|
Furosemide | Loop diuretic (anthranilic acid derivative) | Inhibits NKCC2 cotransporter; induces natriuresis | 1 (base compound) |
Potassium ion | Essential electrolyte | Replenishes urinary K⁺ losses; prevents hypokalemia | 1.5–2.0 molar equivalents |
The synthesis of stable furosemide-potassium complexes faced significant challenges due to furosemide’s inherent physicochemical properties. Furosemide (C₁₂H₁₁ClN₂O₅S) exists as a weak organic acid (pKa=3.9) with limited water solubility (∼0.07 mg/mL at pH<5), requiring alkaline conditions for dissolution. Early formulations like US4663348A (1987) solved this by creating furosemide salts with cationic counterions, including potassium, ammonium, or choline. The patented synthesis involved:
Table 2: Key Patents for Furosemide-Potassium Systems
Patent Number | Priority Date | Innovation | Stability Enhancement |
---|---|---|---|
US4663348A | 1985-07-01 | Furosemide salt formation with K⁺/choline | Solubility increased 150-fold vs. free acid |
CN105439809A | 2015-12-23 | Catalytic synthesis of 2,4-dichlorotoluene intermediate | Purity >99.5%; yield optimization (87%) |
First-generation Diumide-K formulations faced limitations: rapid potassium release caused gastric irritation, while furosemide’s short half-life (1.5–2 hrs) necessitated frequent dosing. Matrix systems emerged in the 1990s to modulate potassium dissolution kinetics. Early approaches used hydrophilic polymers (hydroxypropyl methylcellulose) creating diffusion barriers that slowed potassium release but interfered with furosemide bioavailability [8].
The 2000s saw advanced microencapsulation techniques:
These technologies enabled synchronized pharmacokinetics where potassium release trailed furosemide’s diuretic peak by 1–2 hours, aligning with maximal kaliuresis. In vivo studies demonstrated 24-hour potassium balance maintenance with single daily dosing—critical for patient adherence in chronic heart failure management [8] [10].
Table 3: Matrix Systems for Potassium Sustained-Release in Diuretic Combinations
Delivery Platform | Release Mechanism | Duration (hours) | Synchronization with Diuretic |
---|---|---|---|
PCL microparticles | Polymer erosion/degradation | 8–12 | Lagged 1.5 hrs post-furosemide Cₘₐₓ |
Ethylcellulose-coated beads | Diffusion through pores | 10–14 | Matched to diuretic t½ |
Ion-exchange resins | Luminal sodium displacement | 6–9 | Gradual release during diuresis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7